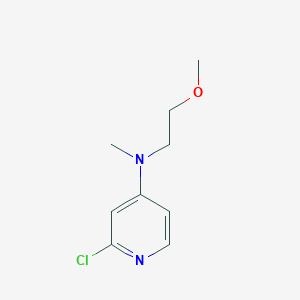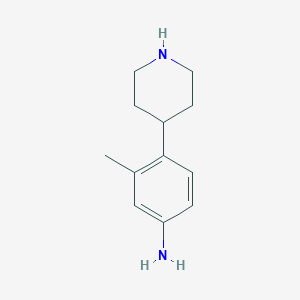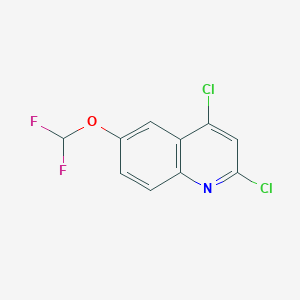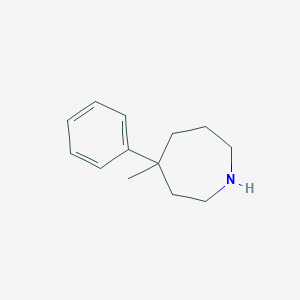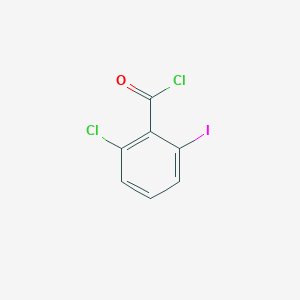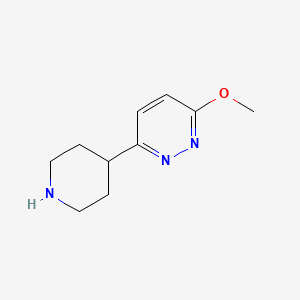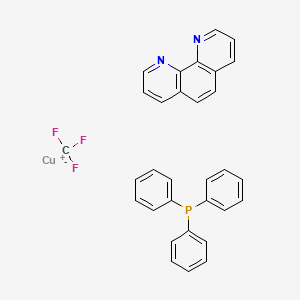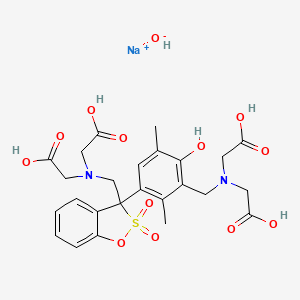
Methylxylenol blue
描述
Methylxylenol blue is a useful research compound. Its molecular formula is C25H29N2NaO13S and its molecular weight is 620.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Methylxylenol Blue, also known as Methylene Blue, primarily targets the enzyme nitric oxide synthase and guanylate cyclase . These enzymes play a crucial role in various biochemical pathways, including the regulation of vascular tone and neurotransmission .
Mode of Action
This compound interacts with its targets by inhibiting the activity of nitric oxide synthase and guanylate cyclase . This inhibition results in the modulation of nitric oxide production and cyclic guanosine monophosphate (cGMP) levels within cells . In Alzheimer’s disease, this compound has been found to oxidize cysteine sulfhydryl groups on tau proteins, keeping them monomeric .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly when the electron transport chain is dysfunctional . It also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase (MAO), activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, this compound shows a multiphasic time course with an estimated terminal half-life of 5.25 hours . Following oral administration, the area under the concentration-time curve is much lower . The urinary excretion of this compound and its leucoform is only moderately higher after intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It reduces excessive production of nitric oxide via blockade of guanylate cyclase in shock states . It also has a neuroprotective effect in many neurological disorders, such as Parkinson’s and Alzheimer’s diseases, by restoring mitochondrial function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other drugs or disease states in the body .
生化分析
Biochemical Properties
Methylxylenol blue plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in chelatometric assays to determine the presence of metal ions like scandium and lanthanides . The nature of these interactions involves the formation of stable complexes, which can be detected and quantified using spectrophotometric methods.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance mitochondrial respiration by acting as an artificial electron carrier in the electron transport chain . This leads to increased energy production and improved cellular function. Additionally, this compound has been shown to have neuroprotective effects by boosting mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly in cases of dysfunctional electron transport . This compound also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase and nitric oxide synthase, and activates signaling pathways involved in mitochondrial biogenesis and autophagy . These actions contribute to its overall biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the reticulocyte count in blood samples stained with this compound decreases over time, indicating a potential degradation of the compound . This highlights the importance of considering temporal effects when using this compound in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it has been shown to improve cognitive abilities in mice without causing significant changes in the gut microbiome . At higher concentrations, it can lead to pronounced changes in the microbiome and potential adverse effects . These findings underscore the importance of dosage considerations when using this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to mitochondrial function. It enhances mitochondrial respiration by acting on cytochrome c oxidase, leading to increased oxygen consumption and glucose uptake . This compound also interacts with enzymes involved in oxidative stress and inflammation, further contributing to its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism and cellular function . The transport and distribution of this compound are crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in mitochondria. Studies have shown that it preferentially localizes in the mitochondria of glioblastoma cells compared to normal astrocytes . This localization is essential for its role in enhancing mitochondrial function and protecting against neurodegeneration.
属性
IUPAC Name |
sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N2NaO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


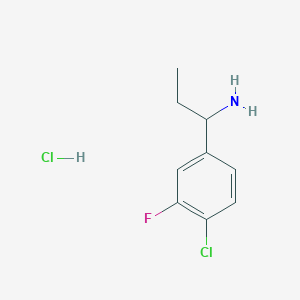
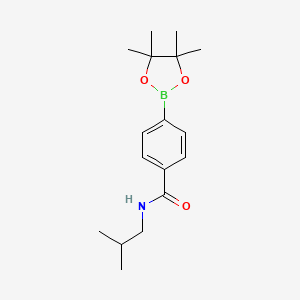
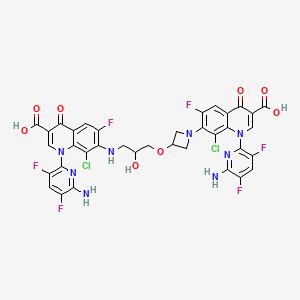
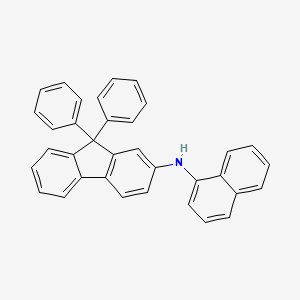
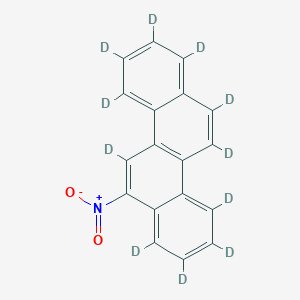
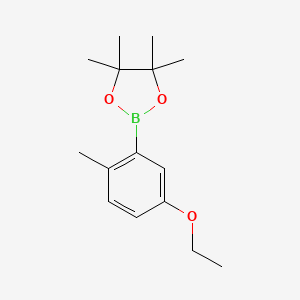
![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
